Product packaging for (3-(Chloromethyl)phenyl)methanol(Cat. No.:CAS No. 175464-51-4)

(3-(Chloromethyl)phenyl)methanol

Cat. No.: B1602897
CAS No.: 175464-51-4
M. Wt: 156.61 g/mol
InChI Key: ITAQTOPTBMDQGK-UHFFFAOYSA-N
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Description

(3-(Chloromethyl)phenyl)methanol ( 175464-51-4) is a valuable bifunctional aromatic compound of interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 8 H 9 ClO and a molecular weight of 156.61 g/mol , features both a benzyl alcohol and a chloromethyl group on a phenyl ring. This structure makes it a versatile chemical building block (synthon) for constructing more complex molecules. Researchers can utilize the differential reactivity of the two functional groups; the chloromethyl group is a reactive handle for nucleophilic substitution or polymerization studies, while the alcohol group can be oxidized or used to form esters and ethers. Its primary research applications include its use as an intermediate in the synthesis of ligands for catalysis, pharmaceutical candidates, and polymers. Proper handling is essential due to its corrosive nature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. For consistent results, store under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO B1602897 (3-(Chloromethyl)phenyl)methanol CAS No. 175464-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(chloromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAQTOPTBMDQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626995
Record name [3-(Chloromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175464-51-4
Record name [3-(Chloromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloromethyl Phenyl Methanol

Established Synthetic Routes to (3-(Chloromethyl)phenyl)methanol

Traditional methods for the synthesis of this compound often rely on well-established organic transformations. These routes typically involve the reduction of a corresponding carbonyl compound, halogenation of a benzylic alcohol, or multi-step sequences.

Reductive Transformations of Corresponding Carbonyl Precursors

A primary and straightforward approach to obtaining this compound is through the reduction of its corresponding aldehyde, 3-(chloromethyl)benzaldehyde (B1290163). This transformation can be efficiently achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the desired primary alcohol. masterorganicchemistry.comyoutube.com

Table 1: Reduction of 3-(chloromethyl)benzaldehyde with Sodium Borohydride

ParameterCondition
Substrate 3-(chloromethyl)benzaldehyde
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature Room Temperature
Product This compound

This table presents a generalized procedure based on the known reactivity of NaBH₄ with substituted benzaldehydes.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). youtube.comlibretexts.org The reaction is typically performed in a suitable solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. This method is highly efficient, and the catalyst can often be recovered and reused. libretexts.org

Halogenation Strategies for Benzylic Alcohols

Another key synthetic strategy involves the selective chlorination of one of the hydroxyl groups of the corresponding diol, 3-(hydroxymethyl)benzyl alcohol. This approach requires a reagent that can selectively react with one of the two primary alcohol functionalities.

A highly chemoselective and rapid method for the chlorination of benzylic alcohols has been reported using a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) under neutral conditions. This method is advantageous as it proceeds quickly and avoids harsh acidic or basic conditions that could lead to side reactions. The high selectivity for the benzylic alcohol over other aliphatic alcohols makes it a potentially suitable method for the selective chlorination of 3-(hydroxymethyl)benzyl alcohol, although direct application to this specific diol would require further investigation.

Multi-step Convergent and Divergent Syntheses

Multi-step synthetic sequences can also be designed to produce this compound. These can be either convergent, where different fragments are prepared and then joined, or divergent, where a common intermediate is used to create a library of related compounds.

One potential, albeit indirect, multi-step route could start from 3-methylbenzoic acid. The acid could be reduced to 3-methylbenzyl alcohol, which is then subjected to chlorination of the methyl group, for instance using N-chlorosuccinimide (NCS) under radical initiation, to yield this compound. Care must be taken to control the reaction conditions to favor side-chain chlorination over other potential reactions.

A German patent describes a process for the preparation of 3-hydroxybenzyl alcohol from (3-chloromethylphenyl) chloroformate. nih.gov While the final product is different, this highlights the use of (3-chloromethylphenyl) derivatives in multi-step syntheses. A modification of this pathway, perhaps by carefully choosing the nucleophile in the final step, could potentially lead to the desired this compound.

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Hydrogenation and Transfer Hydrogenation Methods

While catalytic hydrogenation with H₂ gas is a well-established method, catalytic transfer hydrogenation represents a greener alternative. In this technique, a safe and readily available hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of gaseous hydrogen. chemspider.combldpharm.com

Ruthenium-based catalysts are often employed for the asymmetric transfer hydrogenation of benzaldehydes, which could be applied to 3-(chloromethyl)benzaldehyde to produce chiral this compound if desired. chemspider.combldpharm.com These reactions are typically carried out under mild conditions and can exhibit high yields and enantioselectivities. The use of a hydrogen donor in liquid form simplifies the experimental setup compared to handling gaseous hydrogen.

Table 2: Catalytic Transfer Hydrogenation of Substituted Benzaldehydes

ParameterCondition
Substrate Substituted Benzaldehyde (B42025)
Catalyst Ruthenium complexes
Hydrogen Donor Isopropanol, Formic Acid
Base KOtBu, Triethylamine
Solvent Isopropanol, Dichloromethane
Product Substituted Benzyl (B1604629) Alcohol

This table summarizes general conditions for a reaction class that could be adapted for 3-(chloromethyl)benzaldehyde.

Photochemical and Electrochemical Synthesis Pathways

Photochemical and electrochemical methods offer innovative and sustainable routes for organic synthesis. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.

Electrochemical methods have also been explored for the oxidation and reduction of benzylic compounds. The electrochemical reduction of benzaldehydes to benzyl alcohols is a known process. Applying this to 3-(chloromethyl)benzaldehyde could provide a green and controlled method for the synthesis of the target alcohol, avoiding the use of chemical reducing agents.

Biocatalytic Transformations for Asymmetric Synthesis (if applicable to a chiral analogue)

While this compound itself is not chiral, a closely related analogue, 1-(3-(chloromethyl)phenyl)ethanol, is. The synthesis of such chiral alcohols is of significant interest, particularly in the pharmaceutical industry. Biocatalysis, using whole cells or isolated enzymes, offers a powerful tool for achieving high enantioselectivity under mild reaction conditions. nih.gov

The asymmetric bioreduction of aryl ketones is a highly effective method for producing enantiopure aryl alcohols. nih.gov For a chiral analogue of this compound, the corresponding ketone, 3'-(chloromethyl)acetophenone, would be the substrate. The conversion would involve an oxidoreductase enzyme, often from microorganisms like fungi or bacteria. For example, the fungus Rhodotorula mucilaginosa has been used to convert benzaldehyde to benzyl alcohol, demonstrating the potential of microbial systems for such transformations. nih.gov

The process typically involves whole-cell biocatalysts, which contain the necessary enzymes and cofactors (like NADH or NADPH). The reaction is often performed in aqueous media, sometimes in a two-phase system with an organic solvent to improve the solubility of the hydrophobic substrate. nih.gov The choice of microorganism and the optimization of reaction conditions are crucial for achieving high conversion rates and enantiomeric excess (e.e.).

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing byproducts, and ensuring cost-effectiveness. The key parameters for optimization depend on the chosen synthetic route.

For the reduction of 3-(chloromethyl)benzaldehyde, optimization would focus on the catalyst, solvent, temperature, and pressure (for hydrogenation). For instance, in the catalytic oxidation of benzyl alcohol, a related reverse reaction, screening of solvents like acetonitrile (B52724) has shown to significantly improve yields. researchgate.net The use of additives can also be beneficial.

When starting from 1,3-benzenedimethanol (B147609), the critical factor is the control of selectivity during the chlorination step. Optimization would involve the choice of chlorinating agent, stoichiometry, reaction time, and temperature to favor the formation of the mono-chlorinated product. The use of a highly chemoselective chlorination method with 2,4,6-trichloro-1,3,5-triazine and DMSO at room temperature can offer high yields in a short reaction time of 10-40 minutes. organic-chemistry.org

The following interactive table illustrates a hypothetical optimization of the selective chlorination of 1,3-benzenedimethanol based on general principles.

EntryChlorinating AgentEquivalentsSolventTemperature (°C)Yield of this compound (%)
1SOCl₂1.1CH₂Cl₂2565
2SOCl₂1.1Toluene (B28343)2570
3TCT/DMSO1.0DMSO2592
4TCT/DMSO1.2DMSO2585 (Increased di-chlorinated byproduct)

Scale-Up Considerations and Challenges in the Production of this compound

Scaling up the production of this compound from the laboratory to an industrial scale presents several challenges. The industrial production of benzyl alcohol and its derivatives often involves multi-stage reactions which can be complex and economically disadvantageous. google.com

Process Safety and Handling: The reagents used, such as thionyl chloride (SOCl₂) or other chlorinating agents, can be corrosive and hazardous, requiring specialized equipment and handling procedures. The product itself, containing a chloromethyl group, is a potential alkylating agent and requires careful handling.

Byproduct Formation and Purification: A significant challenge in any route is controlling selectivity to minimize the formation of byproducts. For example, in the chlorination of 1,3-benzenedimethanol, over-reaction can lead to 1,3-bis(chloromethyl)benzene. In the reduction of 3-(chloromethyl)benzaldehyde, incomplete reaction leaves starting material, while over-reduction could potentially affect the chloromethyl group under harsh conditions. These impurities necessitate robust purification steps, such as distillation or chromatography, which can be costly and energy-intensive on a large scale.

Economic and Environmental Factors: The cost of starting materials, reagents, and catalysts is a major consideration for industrial production. patsnap.com Processes that require stoichiometric amounts of expensive reagents are less favorable. Furthermore, waste generation and disposal are critical environmental and economic concerns. Processes that generate large amounts of salt byproducts or require significant volumes of organic solvents are less sustainable. google.com The development of catalytic, one-step reactions is economically and environmentally advantageous. google.com Biocatalytic processes are often considered more sustainable due to their use of renewable resources and operation under mild conditions, but can face challenges with low productivity and the need for large reactor volumes. nih.gov

Chemical Reactivity and Transformation Pathways of 3 Chloromethyl Phenyl Methanol

Reactivity of the Benzylic Alcohol Moiety

The benzylic alcohol group in (3-(Chloromethyl)phenyl)methanol undergoes reactions typical of primary alcohols, but its proximity to the phenyl ring enhances its reactivity in certain transformations.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functional group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

3 RCH₂OH + 2 Cr₂O₇²⁻ + 16 H⁺ → 3 RCOOH + 4 Cr³⁺ + 11 H₂O libretexts.org

Alternatively, a mechanochemical approach using polymer-supported 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) offers a metal-free oxidation method. mdpi.com This solid-state reaction can convert primary alcohols to carboxylic acids. mdpi.com Another method involves the direct oxidation of benzyl (B1604629) chlorides to the corresponding benzoic acids using 30% hydrogen peroxide with sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) as a catalyst and a phase-transfer agent. organic-chemistry.org

ReactantReagentsProduct
This compoundK₂Cr₂O₇, H₂SO₄, heat3-(Chloromethyl)benzoic acid
This compoundPolymer-supported TEMPO3-(Chloromethyl)benzoic acid
This compoundH₂O₂, Na₂WO₄·2H₂O, phase-transfer catalyst3-(Chloromethyl)benzoic acid

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other alcohols.

Esterification: The reaction of this compound with an acyl chloride in the absence of a catalyst can produce the corresponding ester. iiste.org For instance, reacting the alcohol with acetyl chloride would yield (3-(chloromethyl)phenyl)methyl acetate (B1210297). iiste.org The reaction progress can be monitored by thin-layer chromatography. google.com

Etherification: The etherification of benzylic alcohols can be achieved under various conditions. A method for the chemoselective etherification of benzyl alcohols to their corresponding methyl or ethyl ethers involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in either methanol (B129727) or ethanol (B145695).

Formation of Other Oxygen-Containing Derivatives

Beyond simple esters and ethers, the benzylic alcohol can be converted into other oxygen-containing functional groups. For example, reaction with other alcohols in the presence of an acid catalyst can lead to the formation of unsymmetrical ethers.

Reactivity of the Chloromethyl Group

The chloromethyl group is a reactive benzylic halide, susceptible to nucleophilic substitution reactions. The stability of the resulting benzylic carbocation intermediate can favor S"N"1 pathways, while the primary nature of the carbon also allows for S"N"2 reactions.

Nucleophilic Substitution Reactions (S"N"1, S"N"2 pathways)

The chlorine atom in the chloromethyl group is a good leaving group, facilitating its displacement by a wide range of nucleophiles. These reactions can proceed through either a unimolecular (S"N"1) or bimolecular (S"N"2) mechanism, depending on the nucleophile, solvent, and reaction conditions.

Amines: The reaction of this compound with ammonia (B1221849) or primary or secondary amines can lead to the formation of the corresponding primary, secondary, or tertiary amines. This is a standard nucleophilic substitution reaction where the nitrogen atom of the amine acts as the nucleophile.

Quaternary Ammonium (B1175870) Salts: Tertiary amines react with this compound to form quaternary ammonium salts. googleapis.com The reaction involves the alkylation of the tertiary amine by the benzylic chloride. The presence of water in the reaction medium can significantly accelerate the rate of quaternization of benzyl halides. googleapis.com For example, the reaction of a tertiary amine with a benzyl halide in a water-containing organic solvent can lead to a 100% conversion rate in a much shorter time compared to reactions in anhydrous organic solvents. googleapis.com The synthesis of these salts is often achieved by reacting the benzyl halide with a tertiary amine in a suitable solvent. mdpi.comnih.gov

Reactant 1Reactant 2SolventProduct
This compoundTertiary AmineWater or water-containing organic solvent(3-(Hydroxymethyl)benzyl)trialkylammonium chloride
Thiolation and Sulfonylation Reactions

Thiolation: The benzylic chloride moiety of this compound is susceptible to nucleophilic substitution by thiols and their salts, leading to the formation of the corresponding thioethers. This reaction, a form of thiolation, is a fundamental method for constructing carbon-sulfur bonds. Recent advancements in catalysis have provided efficient methods for such transformations. For instance, iron-catalyzed cross-coupling reactions have been shown to be effective for the coupling of sp³ hybridized benzyl halides with thiol nucleophiles. chemrxiv.orgchemrxiv.org While a specific example for this compound is not extensively documented, the reactivity is analogous to other benzylic chlorides. The reaction proceeds via a nucleophilic attack of the thiolate anion on the benzylic carbon, displacing the chloride ion.

A representative thiolation reaction is depicted below:

Generated code

This compound + R-SO₂Cl -> (3-(Chloromethyl)phenyl)methyl sulfonate + HCl

Generated code

Tandem and Cascade Reactions Involving Multiple Functional Groups of this compound

The unique molecular architecture of this compound, featuring both a nucleophilic hydroxyl group and an electrophilic chloromethyl group on the same aromatic ring, presents the potential for intramolecular tandem and cascade reactions. Such reactions, where multiple bond-forming events occur in a single synthetic operation, are of significant interest in organic synthesis for their efficiency in building complex molecular structures. However, a comprehensive review of the scientific literature reveals a notable scarcity of documented tandem or cascade reactions specifically involving this compound.

The relative positioning of the functional groups in the meta configuration (1,3-substitution) is a key factor influencing its reactivity in intramolecular processes. Unlike its ortho isomer, (2-(chloromethyl)phenyl)methanol, which can readily undergo intramolecular cyclization to form a stable six-membered ring (isochroman), the meta isomer is sterically hindered from forming small, stable cyclic ethers through a simple intramolecular Williamson ether synthesis. The formation of a seven-membered ring via direct intramolecular cyclization is thermodynamically and kinetically less favorable.

Despite the limited specific examples for the meta isomer, the principles of tandem and cascade reactions can be explored by examining the reactivity of analogous bifunctional aromatic compounds. These reactions typically proceed through a sequence initiated at one of the functional groups, which then sets the stage for a subsequent reaction at the other.

For instance, a hypothetical tandem reaction could be envisioned where the hydroxyl group is first converted to a more potent nucleophile, which then participates in an intramolecular substitution of the chloromethyl group. Conversely, a reaction could be initiated at the chloromethyl group, leading to an intermediate that subsequently involves the hydroxyl function.

Synthesis and Characterization of Novel Derivatives and Analogues of 3 Chloromethyl Phenyl Methanol

Design Principles for (3-(Chloromethyl)phenyl)methanol-Based Scaffolds

The design of novel chemical structures originating from this compound is predicated on the unique reactivity of its constituent parts: the aromatic ring, the benzylic alcohol, and the chloromethyl group. The relative meta-positioning of the chloromethyl and hydroxymethyl groups is a key architectural feature, influencing the electronic properties and steric accessibility of each reaction site.

The chloromethyl group, being electron-withdrawing, deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. lumenlearning.comlibretexts.org This deactivating effect is primarily inductive. Conversely, the hydroxymethyl group is weakly activating. The interplay of these electronic effects, along with their steric hindrance, dictates the regioselectivity of further substitutions on the aromatic ring. Scaffolds can be designed to exploit these inherent properties, for instance, by facilitating intramolecular cyclizations or by providing a rigid spacer between two different functional moieties. The design of derivatives often involves considering how modifications to one part of the molecule will electronically and sterically influence the reactivity of the other parts.

Synthetic Strategies for Structurally Modified Analogues

The structural modification of this compound can be systematically approached by targeting its three key regions: the benzylic alcohol, the chloromethyl group, and the aromatic ring.

Alterations at the Benzylic Alcohol Position

The benzylic alcohol functionality is a versatile handle for a variety of chemical transformations. Its hydroxyl group can be readily modified to introduce new functionalities.

Key Transformations at the Benzylic Alcohol Position:

TransformationReagents and ConditionsResulting Functional Group
Oxidation Mild oxidizing agents (e.g., PCC, DMP)Aldehyde (-CHO)
Strong oxidizing agents (e.g., KMnO4, H2CrO4)Carboxylic acid (-COOH)
Etherification Alkyl halides, Williamson ether synthesisEther (-OR)
Esterification Acyl chlorides, carboxylic anhydridesEster (-OOCR)
Substitution Thionyl chloride (SOCl2)Benzyl (B1604629) chloride (-CH2Cl)

For example, the oxidation of the benzylic alcohol to an aldehyde or a carboxylic acid introduces new reactive sites for nucleophilic addition or amide bond formation, respectively. Etherification and esterification are common strategies to alter the polarity and steric bulk of this position.

Modifications to the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups. chempanda.com

Nucleophilic Substitution Reactions at the Chloromethyl Group:

NucleophileResulting Functional Group
Cyanide (CN-)Nitrile (-CH2CN)
Azide (B81097) (N3-)Azide (-CH2N3)
Amines (RNH2, R2NH)Substituted amines (-CH2NHR, -CH2NR2)
Thiolates (RS-)Thioethers (-CH2SR)

Formation of Organometallic Reagents: The chloromethyl group can be converted into an organometallic species, such as a Grignard or organolithium reagent, which can then be used to form new carbon-carbon bonds.

Substituent Effects on the Aromatic Ring

The introduction of additional substituents onto the aromatic ring can significantly alter the electronic properties and reactivity of the entire molecule. The directing effects of the existing chloromethyl and hydroxymethyl groups play a crucial role in determining the position of incoming electrophiles.

The chloromethyl group is a deactivating group and, like halogens, is an ortho-, para-director in electrophilic aromatic substitution. libretexts.org The hydroxymethyl group is a weakly activating, ortho-, para-directing group. The combined influence of these two groups will direct incoming electrophiles to the positions ortho and para to the hydroxymethyl group, and ortho to the chloromethyl group.

Influence of Substituents on Aromatic Ring Reactivity:

Substituent TypeExamplesEffect on ReactivityDirecting Effect
Activating -OH, -NH2, -OR, -CH3Increases rate of electrophilic substitutionOrtho, Para
Deactivating (Halogens) -F, -Cl, -Br, -IDecreases rate of electrophilic substitutionOrtho, Para
Deactivating -NO2, -CN, -SO3H, -CHO, -CORDecreases rate of electrophilic substitutionMeta

By strategically choosing the reaction conditions and reagents, a variety of substituents can be introduced onto the aromatic ring to fine-tune the properties of the resulting analogues. For instance, nitration followed by reduction can introduce an amino group, providing a new site for further functionalization.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving regioselectivity in the synthesis of derivatives of this compound is essential for creating well-defined molecular structures. As discussed, the inherent directing effects of the existing functional groups guide the position of new substituents on the aromatic ring. lumenlearning.comlibretexts.org For instance, Friedel-Crafts acylation would be expected to occur at the positions most activated by the hydroxymethyl group and least deactivated by the chloromethyl group.

Stereoselectivity becomes important when creating chiral derivatives. The benzylic alcohol carbon is a potential stereocenter. Enantiomerically pure derivatives can be synthesized through several methods:

Asymmetric reduction of the corresponding ketone (3-(chloromethyl)benzoyl) using chiral reducing agents.

Kinetic resolution of the racemic alcohol, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer in excess.

Chiral chromatography to separate the enantiomers of the final product or a key intermediate.

The synthesis of specific, single-isomer products is often crucial for their intended applications, and the principles of regioselective and stereoselective synthesis provide the tools to achieve this. thieme.demdpi.com

Library Synthesis and High-Throughput Screening of this compound Derivatives

The versatile nature of the this compound scaffold makes it an ideal candidate for the creation of chemical libraries. Library synthesis, a cornerstone of combinatorial chemistry, allows for the rapid generation of a large number of structurally related compounds. By employing a systematic approach to modify the three key reactive sites—the benzylic alcohol, the chloromethyl group, and the aromatic ring—a diverse array of derivatives can be produced.

For example, a library could be constructed by reacting a set of different nucleophiles with the chloromethyl group, while simultaneously esterifying the benzylic alcohol with a variety of carboxylic acids. This would result in a grid of compounds with systematic variations at these two positions.

Once a library of this compound derivatives is synthesized, high-throughput screening (HTS) can be employed to rapidly assess their chemical properties or reactivity. acs.org HTS utilizes automated, miniaturized assays to test thousands of compounds in a short period. For instance, the reactivity of the library members in a specific catalytic reaction could be screened, or their ability to bind to a particular target could be assessed. This approach accelerates the discovery of new compounds with desired characteristics, making it a powerful tool in chemical research and materials science.

Mechanistic Investigations of Reactions Involving 3 Chloromethyl Phenyl Methanol

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For (3-(Chloromethyl)phenyl)methanol, the primary reaction of interest for mechanistic investigation is the solvolysis of the chloromethyl group, which can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway.

Determination of Reaction Orders and Rate Constants

The determination of reaction orders provides initial, crucial evidence for the molecularity of the rate-determining step. For the solvolysis of most benzyl (B1604629) chlorides, the reaction typically follows first-order kinetics, where the rate is dependent only on the concentration of the substrate. This is indicative of a rate-determining step that involves the unimolecular dissociation of the carbon-chlorine bond to form a carbocation intermediate, characteristic of an SN1 mechanism. libretexts.orgpressbooks.pub

While specific kinetic data for the solvolysis of this compound is not extensively reported, extensive studies on a wide array of ring-substituted benzyl chlorides allow for a reliable estimation of its reactivity. nih.govnih.gov The rate of solvolysis is highly sensitive to the electronic effects of the substituents on the phenyl ring. The substituent constant, σ, for a -CH₂OH group is approximately +0.08, indicating it is a weakly electron-withdrawing group through inductive effects.

A comprehensive study on the solvolysis of numerous substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25 °C provides a framework for estimating the first-order rate constant (ksolv) for this compound. nih.gov By correlating the known rate constants with Hammett substituent constants (σ), the reactivity of the 3-(hydroxymethyl) derivative can be inferred. Given the slightly electron-withdrawing nature of the hydroxymethyl group, its solvolysis rate would be expected to be slower than that of unsubstituted benzyl chloride but significantly faster than that of strongly deactivated substrates like 3,4-dinitrobenzyl chloride. nih.gov

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the reaction constant (ρ) and the substituent constant (σ). wikipedia.orgoxfordreference.com For the solvolysis of benzyl chlorides, the ρ value is typically large and negative, indicating a high sensitivity to substituent effects and the development of positive charge in the transition state. science.gov This is consistent with a carbocation-like transition state, a hallmark of the SN1 pathway. libretexts.org

Table 1: Estimated Solvolysis Rate Constants of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C

Substituentσ Value (approx.)ksolv (s⁻¹)
4-Methoxy-0.272.2
4-Methyl-0.170.16
H03.2 x 10⁻³
3-Hydroxymethyl +0.08 ~1 x 10⁻⁴ (Estimated)
3-Nitro+0.713.5 x 10⁻⁸
3,4-Dinitro+1.091.1 x 10⁻⁸

Data for substituted benzyl chlorides adapted from a study by Richard et al. nih.gov The rate constant for this compound is an estimation based on its Hammett substituent constant.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can dramatically influence both the rate and the selectivity of solvolysis reactions. The Grunwald-Winstein equation, log(k/k₀) = mY, is often used to quantify the effect of solvent ionizing power (Y) on the reaction rate. A high 'm' value (typically > 0.8) is characteristic of an SN1 mechanism, where the transition state is highly stabilized by polar, ionizing solvents. rsc.orgmdpi.com For the solvolysis of benzyl chlorides, 'm' values are generally in this range, further supporting the SN1 pathway. rsc.orgmdpi.com

Polar protic solvents, such as water, methanol (B129727), and ethanol (B145695), are particularly effective at promoting SN1 reactions. They can stabilize the developing carbocation intermediate through dipole-ion interactions and the forming chloride anion through hydrogen bonding. nih.gov Conversely, less polar or aprotic solvents would significantly slow down the reaction.

When solvolysis is carried out in a mixture of nucleophilic solvents, such as methanol and 2,2,2-trifluoroethanol (B45653) (TFE), the product ratio can provide further mechanistic insights. nih.govnih.gov A study on various substituted benzyl chlorides in a 70:27:3 (v/v/v) mixture of H₂O/TFE/MeOH revealed that the product selectivity (kMeOH/kTFE) changes with the reactivity of the substrate. nih.gov For highly reactive substrates that proceed through a stable carbocation, the selectivity is lower, as the carbocation is less selective and reacts with the available nucleophiles based more on their concentration and inherent nucleophilicity. For less reactive substrates, where the reaction might have more SN2 character, the selectivity can be higher. nih.govnih.gov For this compound, given its moderate reactivity, a significant dependence of the rate on solvent ionizing power and a product distribution reflecting competition between solvent nucleophiles would be expected.

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a powerful tool for probing reaction mechanisms by tracing the fate of atoms and elucidating the nature of bond-breaking and bond-forming steps. A key experiment in this context is the determination of the kinetic solvent isotope effect (KSIE). rsc.orgrsc.orgnih.gov

Furthermore, labeling the benzylic carbon with ¹³C or ¹⁴C would allow for the definitive tracking of the carbon skeleton throughout the reaction, confirming that the substitution occurs at the expected position and that no rearrangements of the carbocation intermediate take place. While significant rearrangements are not anticipated for this primary benzylic carbocation, this technique would provide conclusive proof.

Spectroscopic Intermediates Identification and Characterization

The direct observation and characterization of reaction intermediates, however transient, provide the most compelling evidence for a proposed reaction mechanism. In the context of the SN1 solvolysis of this compound, the key intermediate is the 3-(hydroxymethyl)benzyl carbocation. masterorganicchemistry.com

While this primary benzylic carbocation is too reactive to be isolated under typical solvolysis conditions, its presence can be inferred through trapping experiments. researchgate.net The addition of a potent but non-solvent nucleophile, such as the azide (B81097) ion (N₃⁻), can compete with the solvent to trap the carbocation intermediate. The formation of 3-(azidomethyl)phenyl)methanol would be strong evidence for the existence of the carbocation.

Direct spectroscopic observation of such reactive carbocations often requires specialized techniques, such as flash photolysis to generate the intermediate in high concentration for a short period, or the use of superacid media at low temperatures to generate a stable, long-lived carbocation that can be characterized by NMR spectroscopy. While there are no specific reports on the spectroscopic characterization of the 3-(hydroxymethyl)benzyl carbocation, ¹³C NMR spectroscopy is a powerful tool for studying carbocations. The downfield chemical shift of the carbenium carbon is a characteristic feature. For comparison, the chemical shift of the central carbon in the triphenylmethyl cation is around 211 ppm. A significant downfield shift for the benzylic carbon of the 3-(hydroxymethyl)benzyl carbocation would be expected upon its formation. rsc.org

Transition State Analysis and Energy Profile Mapping

Computational chemistry offers a powerful complementary approach to experimental studies by allowing for the detailed analysis of transition states and the mapping of reaction energy profiles. libretexts.orgpressbooks.pubdiva-portal.org For the solvolysis of this compound, quantum mechanical calculations can be used to model the SN1 and SN2 pathways. youtube.comopenochem.org

These calculations can determine the geometries and energies of the reactants, transition states, intermediates, and products. For an SN1 reaction, the energy profile would show two transition states, with the first, corresponding to the C-Cl bond cleavage, being the highest in energy (the rate-determining step). libretexts.orgpressbooks.pub The carbocation exists as a true intermediate in an energy well between these two transition states. For an SN2 reaction, the profile would show a single transition state where the nucleophile attacks as the leaving group departs.

Table 2: Key Species in the SN1 Solvolysis of this compound

SpeciesDescriptionRole in Reaction
This compoundReactantThe starting material for the solvolysis reaction.
[TS1]‡First Transition StateThe energy maximum for the C-Cl bond cleavage.
3-(Hydroxymethyl)benzyl carbocationIntermediateA transient, high-energy species formed after the first transition state.
[TS2]‡Second Transition StateThe energy maximum for the nucleophilic attack on the carbocation.
Solvolysis ProductProductThe final, stable molecule formed after nucleophilic attack and any subsequent proton transfers.

This table outlines the key structures along the SN1 reaction coordinate.

By calculating the activation energies for both the SN1 and SN2 pathways, a direct comparison of their feasibility can be made. For primary benzylic halides like this compound, the SN1 pathway is generally favored due to the resonance stabilization of the resulting benzyl carbocation. libretexts.org The presence of the electron-withdrawing hydroxymethyl group at the meta position will slightly destabilize the carbocation compared to an unsubstituted benzyl carbocation, thus increasing the activation energy for the SN1 pathway. However, this destabilization is not expected to be sufficient to make the SN2 pathway competitive under typical solvolytic conditions.

Strategic Applications of 3 Chloromethyl Phenyl Methanol in Advanced Organic Synthesis

(3-(Chloromethyl)phenyl)methanol as a Versatile Synthetic Building Block

The dual reactivity of this compound, stemming from its two distinct functional groups, is the cornerstone of its utility as a synthetic building block. The chloromethyl group (-CH₂Cl) serves as a potent electrophile, making it susceptible to nucleophilic substitution reactions. Concurrently, the hydroxymethyl group (-CH₂OH) can undergo a different set of reactions, such as oxidation, esterification, or etherification, often after being chemically protected to prevent unwanted side reactions. This orthogonal reactivity allows for a stepwise and controlled approach to synthesis.

The primary application of this compound in this context is to introduce the 3-(hydroxymethyl)benzyl moiety into target molecules. The highly reactive benzylic chloride is readily displaced by a wide variety of nucleophiles. This enables the covalent attachment of the phenylmethanol structure to other molecules.

Key Reactions and Transformations:

Nucleophilic Substitution: The chloromethyl group reacts with nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. For instance, its reaction with a thiol can create a benzyl (B1604629) thioether linkage, a common step in the synthesis of more complex molecules. acs.orgacs.org

Esterification and Etherification: The hydroxymethyl group can be converted into esters or ethers. This not only modifies the properties of the final molecule but can also serve as a protecting group strategy during a multi-step synthesis.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, introducing new functionalities for further chemical elaboration.

This dual-handle approach allows chemists to first anchor the molecule via the chloromethyl group and then utilize the hydroxymethyl group for subsequent synthetic diversification.

Beyond simple functionalization, this compound is instrumental in building more elaborate carbon skeletons. The chloromethyl group provides a reactive handle for forming new carbon-carbon bonds, a fundamental process in constructing complex organic molecules.

Methods for carbon framework extension include:

Cyanation: Reaction with cyanide salts replaces the chlorine atom with a nitrile group (-CN). This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, serving as a versatile intermediate for further chain extension.

Coupling Reactions: The chloromethyl group can participate in various cross-coupling reactions, often catalyzed by transition metals, to link the benzyl unit to other aromatic or aliphatic fragments.

The strategic sequence of reacting one functional group while preserving the other is key to its role in synthesizing complex structures.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. mdpi.comnih.govnih.gov The bifunctional nature of this compound makes it an ideal precursor for constructing various heterocyclic systems.

Nitrogen-containing heterocycles are a prominent class of compounds with a wide range of biological activities. nih.govnih.gov this compound can be used to synthesize these structures through cyclization reactions where its two functional groups react with a single reagent containing two nucleophilic sites.

For example, a reaction with a molecule containing both an amine and a thiol (an aminothiol) could proceed whereby the chloromethyl group reacts with the thiol (the stronger nucleophile), followed by an intramolecular reaction involving the hydroxymethyl and amino groups to close the ring, potentially forming a substituted benzothiazepine (B8601423) derivative. Many synthetic strategies for nitrogen heterocycles rely on such bifunctional building blocks to create the core ring structure. mdpi.comresearchgate.net

The synthesis of oxygen- and sulfur-containing heterocycles can also leverage the unique reactivity of this compound. nih.govresearchgate.net These compounds are significant for their applications in pharmaceuticals and materials. nih.gov

Sulfur Heterocycles: The synthesis of sulfur-containing rings often involves the reaction of a carbon electrophile with a sulfur nucleophile. researchgate.netorganic-chemistry.org In a notable application, the related compound 1-(chloromethyl)-4-fluorobenzene is used in a nucleophilic substitution reaction with 5-amino-1,3,4-thiadiazole-2(3H)-thione to create a key intermediate for enzyme inhibitors. acs.orgacs.org This demonstrates the utility of the chloromethyl group in forming the C-S bonds necessary for building sulfur heterocycles like thiadiazoles.

Oxygen Heterocycles: The construction of oxygen-containing rings can be achieved through intramolecular cyclization. While direct cyclization of this compound is not typical, it can react with diols or other oxygen dinucleophiles. For instance, the chloromethyl group can react with one hydroxyl of a diol, and the internal hydroxymethyl group can then react with the second hydroxyl of the diol to form a cyclic ether.

The table below summarizes the potential heterocyclic systems that could be synthesized using this compound as a key building block.

Heterocycle ClassPotential ReagentResulting Core Structure
Nitrogen-ContainingAminothiolBenzothiazepine
Nitrogen-ContainingHydrazine derivativeDiazepine derivative
Sulfur-ContainingSodium SulfideBenzothiepine
Sulfur-ContainingThioureaThiazine derivative
Oxygen-ContainingEthylene GlycolDioxecine derivative

Applications in Polymer Chemistry and Materials Science

The utility of this compound extends beyond small molecule synthesis into the realm of polymer chemistry and materials science. It is classified as a "Polymer Science Material Building Block," indicating its role as a monomer or functionalizing agent in the creation of advanced materials. bldpharm.com

The bifunctionality of the molecule is critical here. One functional group can be used for polymerization, while the other remains as a pendant group on the polymer chain.

Polymerization: The chloromethyl group can participate in polymerization reactions. For example, it can be converted into a styrenic monomer for radical polymerization.

Pendant Functional Groups: If the chloromethyl group is used to form the polymer backbone, the hydroxymethyl groups remain available for post-polymerization modification. These pendant alcohol groups can be used to graft other polymers, attach bioactive molecules, or alter the material's physical properties, such as solubility and surface energy.

This ability to create functional polymers with reactive sites makes this compound a valuable component in designing materials for specialized applications, including ion-exchange membranes or functional resins.

Monomer or Cross-Linking Agent Precursor

While direct polymerization of this compound is not a common strategy, its structure is highly amenable to modification to form reactive monomers. The hydroxyl group can be readily eliminated through dehydration to yield 3-vinylbenzyl chloride, a functional monomer. Vinylbenzyl chloride (VBC), a mixture of 3- and 4-isomers, is a well-established monomer in polymer synthesis. wikipedia.org It readily undergoes polymerization through various mechanisms, including free-radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization, to produce poly(vinylbenzyl chloride). polymersource.canih.gov This polymer serves as a versatile platform for further functionalization due to the reactive chloromethyl groups along its backbone.

The bifunctionality of this compound also suggests its potential as a cross-linking agent. In a polymerization reaction, one of the functional groups, for instance the hydroxyl group, could react with a growing polymer chain or a comonomer. The remaining chloromethyl group would then be available to react with another polymer chain, thus forming a covalent bridge and creating a cross-linked network. This approach is conceptually similar to the use of divinylbenzene (B73037) in creating cross-linked polystyrene resins. The resulting cross-linked polymers would exhibit enhanced mechanical strength, thermal stability, and solvent resistance. The synthesis of hypercrosslinked polymer microspheres from terpolymers containing vinylbenzyl chloride highlights the utility of the chloromethyl group in forming rigid, porous networks. strath.ac.uk

Functionalization of Polymer Backbones

The modification of existing polymers to introduce new functional groups is a critical strategy for developing advanced materials with tailored properties. This compound is an excellent candidate for the functionalization of polymer backbones through grafting reactions. The highly reactive chloromethyl group can undergo nucleophilic substitution with functional groups present on a polymer, such as hydroxyl, amino, or thiol groups. For example, a polymer like poly(vinyl alcohol) or chitosan (B1678972) could be functionalized by reacting its hydroxyl or amino groups with the chloromethyl moiety of this compound. This would append the (hydroxymethyl)phenyl group to the polymer backbone, thereby altering its properties, such as solubility, hydrophilicity, and thermal characteristics.

Conversely, the hydroxyl group of this compound can be used to attach the molecule to polymers containing reactive groups like isocyanates or acyl chlorides. This versatility allows for the introduction of the reactive chloromethyl group onto a variety of polymer platforms. This is exemplified by the use of vinylbenzyl chloride to graft onto a polystyrene-block-polybutadiene-block-polystyrene (SBS) copolymer backbone via TEMPO-mediated polymerization to create anion exchange membranes. nih.gov This demonstrates the principle of using a benzyl chloride moiety for polymer functionalization.

Utility in Supramolecular Chemistry and Self-Assembly

The design of molecules that can spontaneously organize into well-defined, non-covalent structures is a cornerstone of supramolecular chemistry. Derivatives of this compound possess the necessary structural features to act as building blocks in such systems. The hydroxyl group is a potent hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions. These non-covalent forces are the primary drivers of self-assembly.

Studies on the aggregation of benzyl alcohol itself have shown that it can form dimers and larger clusters through a combination of OH···OH and OH···π hydrogen bonds. rsc.org Furthermore, the acylation of N-benzyl-substituted bispidinols, which contain a benzyl alcohol-like moiety, has been shown to result in the formation of extensive supramolecular gels. nih.govdoaj.org The self-assembly process in these systems is driven by a combination of hydrogen bonding, involving the hydroxyl and amide groups, and π-π stacking of the aromatic rings. nih.govdoaj.org

The chloromethyl group in this compound serves as a reactive handle that can be converted into a wide array of other functional groups. This allows for the rational design of derivatives with tailored self-assembly properties. For instance, conversion of the chloromethyl group to an amide, ether, or a larger aromatic system could be used to fine-tune the balance of intermolecular forces and direct the formation of specific supramolecular architectures such as fibers, sheets, or capsules.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Chloromethyl Phenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of (3-(Chloromethyl)phenyl)methanol in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and establish the connectivity of the molecule.

In a typical ¹H NMR spectrum of this compound, the protons of the aromatic ring appear as a complex multiplet pattern in the range of δ 7.2-7.4 ppm. The benzylic protons of the hydroxymethyl group (-CH₂OH) typically resonate as a singlet around δ 4.7 ppm, while the chloromethyl group (-CH₂Cl) protons also appear as a singlet, slightly downfield, around δ 4.6 ppm. The hydroxyl proton (-OH) will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the hydroxymethyl group is expected around δ 64 ppm, and the chloromethyl carbon at approximately δ 46 ppm. The aromatic carbons will show distinct signals in the δ 125-142 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂OH ~ 4.7 (s, 2H) ~ 64
-CH₂Cl ~ 4.6 (s, 2H) ~ 46
Aromatic CH ~ 7.2-7.4 (m, 4H) ~ 126-129
Quaternary Ar-C - ~ 138-142
-OH Variable (br s, 1H) -

Note: Predicted values are based on analogous benzyl (B1604629) alcohol derivatives. nih.govhmdb.carsc.org Actual shifts may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, especially for more complex derivatives, a series of 2D NMR experiments are utilized. illinois.eduunistra.fr

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations among the protons on the aromatic ring, helping to delineate their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for the hydroxymethyl and chloromethyl groups by correlating them to their attached protons. For example, the proton signal at ~4.7 ppm would show a cross-peak with the carbon signal at ~64 ppm.

While less common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid state. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can probe these interactions to yield data on molecular packing and conformation in a crystalline or amorphous solid. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. This can be particularly useful for studying polymorphism or for characterizing derivatives that are insoluble in common NMR solvents.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

HRMS is employed to determine the accurate mass of the molecular ion, which allows for the calculation of its elemental formula. rsc.org For this compound (C₈H₉ClO), the theoretical monoisotopic mass is 156.03419 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision (typically to within 5 ppm), confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₉ClO
Theoretical Monoisotopic Mass 156.03419 Da
Expected [M+H]⁺ Ion 157.04172 Da

Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. The molecular ion (or a protonated adduct) of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

Key fragmentation pathways for this compound would likely include:

Loss of a chlorine radical (Cl•) to form an ion at m/z 121.

Loss of a water molecule (H₂O) from the hydroxymethyl group.

Cleavage of the chloromethyl group, potentially leading to a benzyl cation fragment (m/z 91), although rearrangement might occur.

Analysis of the fragmentation pattern of the para-isomer, 4-(chloromethyl)benzyl alcohol, by GC-MS shows significant peaks at m/z 108 and 107, corresponding to the loss of HCl and subsequent hydrogen loss. nih.gov A similar pattern would be expected for the meta-isomer, providing evidence for the presence and positions of the functional groups.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown.

While the specific crystal structure of this compound is not widely reported, analysis of a related derivative, 3-chloromethyl-(3-phenyl-oxiranyl)phenyl methanone, demonstrates the power of this technique. researchgate.net In that study, the compound was found to crystallize in a monoclinic system with the space group P2₁/c. researchgate.net The analysis revealed detailed information about the dihedral angles between the aromatic rings and the orientation of the substituent groups. researchgate.net

For this compound, an X-ray crystallographic study would determine:

The precise bond lengths and angles of the entire molecule.

The conformation of the hydroxymethyl and chloromethyl groups relative to the phenyl ring.

The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. researchgate.net

This level of detail is crucial for understanding the solid-state properties of the compound and its derivatives and for computational modeling studies.

Table 3: List of Compounds

Compound Name
This compound
3-Chloromethyl-(3-phenyl-oxiranyl)phenyl methanone
4-(Chloromethyl)benzyl alcohol

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. For this compound, these spectra are dominated by vibrations associated with the hydroxyl group, the chloromethyl group, and the substituted benzene (B151609) ring.

The analysis of benzyl alcohol, the parent compound, reveals characteristic vibrational modes that are also central to interpreting the spectra of its derivatives. capes.gov.br The hydroxyl (O-H) group is particularly prominent. In infrared spectra, the O-H stretching vibration of free, non-associated alcohol molecules typically appears as a sharp band. However, due to intermolecular hydrogen bonding, which is common for alcohols, this band often broadens and shifts to lower wavenumbers, generally appearing in the 3200–3600 cm⁻¹ region. acs.orgkcvs.ca Studies on benzyl alcohol in solution have identified a sharp band for the free alcohol monomer around 3620 cm⁻¹ and broader bands at lower frequencies (e.g., 3500 cm⁻¹ and 3300 cm⁻¹) corresponding to open-chain and cyclic aggregates formed through hydrogen bonding. acs.org

The C-O stretching vibration provides another key marker, typically observed in the 1000–1300 cm⁻¹ range. For phenylmethanol (benzyl alcohol), this stretch is found around 1022 cm⁻¹. kcvs.ca The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and out-of-plane C-H bending vibrations that are sensitive to the substitution pattern, occurring in the 675–900 cm⁻¹ range. kcvs.ca For a meta-substituted ring like that in this compound, specific patterns of overtone bands in the 1667-2000 cm⁻¹ region can also help confirm the substitution. kcvs.ca

The introduction of the chloromethyl group adds further identifiable vibrations. The C-Cl stretching vibration is typically found in the 600–800 cm⁻¹ region, and the CH₂ scissoring vibration of the benzyl group appears around 1450-1495 cm⁻¹. The presence and position of these bands, when analyzed together, allow for a confident identification of this compound and can be used to distinguish it from its ortho- and para-isomers.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Appearance (IR)
O-H StretchHydroxyl (-OH)3200 - 3600Broad (H-bonded), Sharp (free)
C-H Stretch (Aromatic)Benzene Ring3000 - 3100Sharp, Medium
C-H Stretch (Aliphatic)Methylene (-CH₂-)2850 - 2960Sharp, Medium
C=C StretchBenzene Ring1450 - 1600Multiple Sharp Bands
CH₂ Bend (Scissoring)Methylene (-CH₂-)1450 - 1495Medium
C-O StretchPrimary Alcohol1000 - 1050Strong, Sharp
C-H Bend (Out-of-Plane)m-Substituted Ring690-710 & 750-810Strong, Sharp
C-Cl StretchChloromethyl (-CH₂Cl)600 - 800Medium to Strong

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and positional isomers (e.g., (2-(chloromethyl)phenyl)methanol and (4-(chloromethyl)phenyl)methanol).

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile, thermally sensitive compounds like benzyl alcohols. Reversed-phase HPLC is the most common mode used for this purpose. In this setup, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724). helixchrom.comrsc.org

The separation mechanism is based on the differential partitioning of analytes between the stationary and mobile phases. For chlorobenzyl alcohol isomers, separation is influenced by subtle differences in polarity and hydrophobicity. The elution order of positional isomers can be complex, but generally, more polar compounds elute earlier. The inclusion of additives like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and resolution. scirp.org

For purity analysis, a gradient elution method, where the composition of the mobile phase is changed over time, is often employed to separate the main compound from any impurities, which may have significantly different polarities. Detection is typically achieved using a UV detector, set at a wavelength where the benzene ring shows strong absorbance (e.g., 254 nm). rsc.org

Table 2: Typical HPLC Parameters for the Analysis of Chlorobenzyl Alcohol Isomers

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)Provides hydrophobic interactions for separation.
Mobile Phase Acetonitrile/Water or Methanol/Water mixtureElutes compounds based on polarity.
Elution Mode Isocratic or GradientIsocratic for simple separations; Gradient for complex mixtures with varying polarities.
Flow Rate 0.6 - 1.0 mL/minControls analysis time and resolution.
Column Temperature Ambient or controlled (e.g., 25-30 °C)Affects retention times and selectivity.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance, typically at 254 nm.
Injection Volume 5 - 20 µLVolume of sample introduced for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC-MS can be used to assess purity, identify trace impurities, and confirm the molecular structure.

After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. For benzyl alcohol and its derivatives, common fragmentation patterns include the loss of a hydrogen atom, a hydroxyl group, or cleavage of the benzyl C-C bond. Key fragments for the parent benzyl alcohol include ions at m/z 108 (molecular ion), 107, 91 (tropylium ion), and 79/77 (phenyl fragments). nih.govscholarsresearchlibrary.com For this compound, one would expect to see the molecular ion peak (at m/z 156 for ³⁵Cl and 158 for ³⁷Cl isotopes) and characteristic fragments corresponding to the loss of Cl, CH₂OH, or the entire chloromethyl group.

In some cases, derivatization may be employed to improve the chromatographic properties and mass spectral characteristics of the analyte, especially in complex matrices. nih.govnih.gov

Table 3: Illustrative GC-MS Method Parameters for this compound Analysis

Parameter Condition
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Injector Temperature 250 - 270 °C
Oven Program Initial 60°C, hold 2 min, ramp at 10-15°C/min to 280°C, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Interface Temp 280 °C
Scan Range 40 - 400 amu

Table 4: Predicted Key Mass Fragments for this compound in EI-MS

m/z Proposed Fragment Identity Notes
158/156[M]⁺Molecular ion peak, showing isotopic pattern for chlorine.
121[M - Cl]⁺Loss of a chlorine atom.
107[M - CH₂Cl]⁺Loss of the chloromethyl group.
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl compounds.
77[C₆H₅]⁺Phenyl cation.

Theoretical and Computational Studies on 3 Chloromethyl Phenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These methods allow for the calculation of various molecular properties that govern reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. bath.ac.uk A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov

For (3-(Chloromethyl)phenyl)methanol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, would likely be distributed over the antibonding orbitals of the aromatic ring and, significantly, the C-Cl bond of the chloromethyl group, making this site susceptible to nucleophilic attack.

While direct DFT data for this compound is scarce, we can infer its properties from studies on related molecules. For instance, DFT calculations on substituted benzyl (B1604629) alcohols and similar aromatic systems provide insight into how substituents influence frontier orbital energies. scielo.br A study on 2-chloro-5-nitrobenzyl alcohol using DFT at the B3LYP/6-31G(d) level provides a relevant comparison for a substituted benzyl alcohol. Another study on a benzyl-substituted dihydroquinoline derivative calculated the HOMO-LUMO gap to be 4.0319 eV, illustrating the typical energy separation in such systems. iucr.org

Table 1: Illustrative Frontier Molecular Orbital Energies from Computational Studies on Related Molecules This table presents data from similar molecules to illustrate the typical values obtained from quantum chemical calculations. The values are not specific to this compound.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE)Source
Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylateB3LYP/6-311G(d,p)-6.3166-2.28474.0319 iucr.org
2-Chloro-5-nitrobenzyl AlcoholDFT/B3LYP/6-31G(d)(Value not specified)(Value not specified)(Value not specified, but analysis performed)
Toluene (B28343) (precursor to Benzyl Alcohol)(Method not specified)(Analysis performed)(Analysis performed)(Analysis performed) sci-hub.se

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions denote positive potential (electron-poor), which are favorable for nucleophilic attack. iucr.orgnih.gov

In this compound, the MEP surface would show a significant negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. This makes the oxygen atom a prime site for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a hydrogen-bond donor. The chloromethyl group is also a key feature; the chlorine atom, being electronegative, would create a region of negative potential, while the adjacent carbon and hydrogen atoms would be relatively electron-deficient (positive potential), confirming this group's susceptibility to nucleophilic substitution. nih.gov

Hirshfeld surface analysis, a related technique, further quantifies intermolecular interactions in the crystalline state by mapping the electron distribution between neighboring molecules. nih.gov For a substituted benzothiazine containing a benzyl chloride moiety, this analysis revealed that interactions involving hydrogen atoms (H···H, H···C, H···Cl) are dominant in the crystal packing. nih.gov

Table 2: Predicted Electrostatic Potential Features of this compound This table is a qualitative prediction based on the molecular structure and findings from analogous compounds.

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Hydroxyl OxygenStrongly Negative (Red)Nucleophilic; Hydrogen Bond Acceptor
Hydroxyl HydrogenStrongly Positive (Blue)Electrophilic; Hydrogen Bond Donor
Aromatic Ring (π-system)Generally Negative (Red/Yellow)Site for Electrophilic Aromatic Substitution
Chloromethyl CarbonPositive (Blue/Green)Site for Nucleophilic Attack
Chlorine AtomNegative (Yellow/Red)Weak Hydrogen Bond Acceptor

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and non-covalent interactions with other molecules, such as solvents or biological macromolecules. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a molecule explores different shapes (conformers) and how it interacts with its environment.

For this compound, MD simulations in a solvent like water or ethanol (B145695) would reveal the rotational freedom around the C-C bonds connecting the hydroxymethyl and chloromethyl groups to the phenyl ring. The orientation of these two side chains is crucial for determining how the molecule presents itself to other reactants or binding sites. Simulations on benzyl alcohol have shown its tendency to interact with other molecules through both hydrophobic interactions involving the phenyl ring and hydrogen bonding via the hydroxyl group. researchgate.netepa.gov MD studies on keratin (B1170402) filaments, for instance, showed that benzyl alcohol molecules have a strong tendency to interact with the protein chains, leading to structural changes. rsc.org

Simulations could also elucidate the nature of intermolecular hydrogen bonding. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, allowing it to form networks with solvent molecules or other solute molecules. The chlorine atom can also act as a weak hydrogen bond acceptor. These interactions are fundamental to its solubility and its behavior in biological systems.

Prediction of Reaction Pathways and Transition States using Computational Methods

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This information is key to predicting the most likely reaction mechanisms.

Given its structure, a primary reaction pathway for this compound is nucleophilic substitution at the benzylic carbon of the chloromethyl group. The chlorine atom is a good leaving group, and the benzylic position is activated towards both SN1 and SN2 reactions. Computational studies on the nucleophilic substitution of benzyl chlorides have been extensively performed. bath.ac.ukresearchgate.netresearchgate.net These studies often show that the reaction can proceed via a concerted SN2 mechanism, characterized by a single transition state where the nucleophile attacks as the leaving group departs. up.ac.za The energy profile of this process, including the structure of the transition state, can be accurately modeled.

For example, a computational study of the reaction between substituted benzyl chlorides and a chloride ion in the gas phase was conducted to understand substituent effects. researchgate.net Another study investigated the reaction of benzyl chloride with various nucleophiles in liquid ammonia (B1221849), confirming a bimolecular SN2 mechanism. researchgate.netusp.br These theoretical models can predict how the electronic nature of substituents on the phenyl ring and the strength of the incoming nucleophile affect the reaction barrier. The presence of the hydroxymethyl group at the meta-position in this compound would have a subtle electronic influence on the reaction rate compared to unsubstituted benzyl chloride.

In Silico Design of Novel this compound-Based Compounds

The term in silico refers to experiments performed on a computer. In drug discovery and materials science, in silico design involves using computational methods to create and evaluate novel molecules with desired properties before they are synthesized in the lab. The this compound structure represents a versatile scaffold for such design. Its two functional groups, -CH₂OH and -CH₂Cl, can be independently and selectively modified to create a library of new derivatives.

The reactive chloromethyl group is particularly useful as a chemical handle. It can be readily converted into other functional groups (e.g., ethers, esters, amines, thiols) through nucleophilic substitution. The hydroxyl group can be similarly modified, for instance, through esterification or etherification.

Computational workflows for in silico design typically involve:

Scaffold-based design: Using the core structure of this compound as a starting point.

Virtual library generation: Computationally generating a large set of derivatives by attaching various chemical fragments (R-groups) to the reactive sites.

Molecular docking and screening: If the target is a biological protein, these virtual derivatives can be "docked" into the protein's active site to predict their binding affinity. This process helps to prioritize which compounds are most likely to be active. Studies have used the benzyl alcohol scaffold in docking simulations to assess binding to protein targets. nih.gov

ADME/Tox prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the designed molecules to filter out candidates with poor drug-like characteristics.

This computational approach accelerates the design-build-test cycle, saving significant time and resources in the development of new pharmaceuticals or functional materials. The benzyl alcohol scaffold has been identified as a suitable starting point for designing inhibitors for enzymes like serine proteases. uq.edu.au

Future Directions and Emerging Research Avenues for 3 Chloromethyl Phenyl Methanol

Exploration of New Catalytic Systems for (3-(Chloromethyl)phenyl)methanol Transformations

The dual functionality of this compound invites the application of modern catalytic methods to selectively transform one or both of its reactive sites. Future research will likely move beyond classical transformations and embrace sophisticated catalytic systems to enhance efficiency, selectivity, and the scope of achievable molecular complexity.

The chloromethyl group, a benzylic halide, is an excellent substrate for a variety of catalytic cross-coupling reactions. Emerging strategies in photocatalysis offer a particularly promising avenue. For instance, cooperative catalysis, which combines a nucleophilic catalyst like lutidine with a photocatalyst, can effectively activate sluggish or unreactive benzylic halides. acs.org This approach generates benzylic radicals under mild conditions, which can then participate in reactions such as Giese couplings with electron-deficient alkenes to form new carbon-carbon bonds. acs.org

Simultaneously, the benzyl (B1604629) alcohol moiety is ripe for selective catalytic oxidation. Recent advances have seen the use of advanced nanocatalysts, such as bimetallic gold-tin (Au-Sn) nanoparticles or iridium atoms supported on reduced graphene oxide (RGO), for the highly selective oxidation of benzyl alcohols to their corresponding aldehydes using molecular oxygen as the oxidant. researchgate.net Metal-free carbocatalysts, including nitrogen-doped nanodiamonds, also show high performance in these transformations, activating oxygen to form reactive oxygen species that drive the reaction. researchgate.net

Furthermore, the development of catalysts that can orchestrate transformations involving both functional groups in a controlled manner represents a significant frontier. This could involve catalytic systems for tandem or one-pot reactions, where the alcohol is first oxidized, and the chloromethyl group is subsequently used in a cross-coupling reaction, or vice versa.

Catalytic SystemTarget Functional GroupPotential TransformationResearch Significance
Photocatalysis + Nucleophilic Co-catalyst (e.g., Lutidine) ChloromethylRadical generation for Giese addition, C-C bond formationAccesses radical pathways under mild conditions, expanding synthetic utility beyond traditional ionic reactions. acs.org
Palladium/Nickel Catalysis ChloromethylSuzuki, Sonogashira, Buchwald-Hartwig cross-couplingStandard but powerful methods for C-C, C-N, and C-O bond formation, enabling synthesis of complex derivatives. acs.org
Nanocatalysts (e.g., Au-Sn/GO, Ir/RGO) Methanol (B129727)Selective oxidation to aldehydeHigh efficiency and selectivity using green oxidants like O2, minimizing over-oxidation to carboxylic acid. researchgate.net
Iron Catalysis MethanolDehydrative etherificationUtilizes an earth-abundant, low-toxicity metal for forming ether linkages, a key functional group in many materials and pharmaceuticals. acs.org
Metal-Free Carbocatalysts (e.g., N-doped nanocarbons) MethanolSelective oxidation to aldehydeAvoids metal contamination in the final product, which is critical for pharmaceutical and electronic applications. researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly central to modern chemical synthesis, and future research on this compound will undoubtedly prioritize the development of more sustainable processes for both its synthesis and its subsequent use.

A major focus is the replacement of hazardous reagents and solvents. Research into the synthesis of benzyl alcohols, for example, has demonstrated metal-free methods that use water as the solvent and microwave irradiation as an energy source, completely avoiding traditional organic solvents. organic-chemistry.org Another approach involves the use of iron catalysts in propylene (B89431) carbonate, a recyclable and green solvent, for the etherification of benzyl alcohols. acs.org Such strategies dramatically reduce the environmental footprint of chemical transformations.

Biocatalysis represents another key pillar of sustainable chemistry. Enzymes offer unparalleled selectivity under mild, aqueous conditions and are produced from renewable resources. mdpi.comnih.gov Oxidoreductases, such as alcohol dehydrogenases, are well-established for the synthesis of chiral alcohols. mdpi.com For this compound, enzymatic processes could be envisioned for several purposes. For instance, biocatalysts could enable the enantioselective acylation of the alcohol group or the selective oxidation to the aldehyde. Furthermore, enzymes like catechol 1,2-dioxygenase have been used for the decomposition of chlorinated aromatic hydrocarbons, suggesting a potential for biocatalytic routes in the biodegradation or valorization of related compounds. nih.gov

Green Chemistry StrategyApplication to this compoundEnvironmental Benefit
Use of Greener Solvents Employing water or recyclable solvents like propylene carbonate for transformations. acs.orgorganic-chemistry.orgReduces reliance on volatile organic compounds (VOCs), minimizing pollution and health hazards.
Metal-Free Catalysis Utilizing carbocatalysts for oxidation or transition-metal-free coupling reactions. researchgate.netresearchgate.netEliminates the risk of toxic heavy metal contamination in products and waste streams.
Biocatalysis Using enzymes (e.g., oxidoreductases, lipases) for selective transformations of the alcohol group. mdpi.comnih.govOperations occur in water at ambient temperature and pressure, leading to significant energy savings and reduced waste.
Atom Economy Designing catalytic cycles that maximize the incorporation of reactants into the final product, such as dehydrative couplings that produce only water as a byproduct. acs.orgMinimizes the generation of stoichiometric waste.
Alternative Energy Sources Utilizing microwave irradiation to accelerate reactions in green solvents like water. organic-chemistry.orgEnhances reaction rates and efficiency, often leading to cleaner reactions and lower energy consumption than conventional heating.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, is a powerful technology that offers enhanced control, safety, and scalability. nih.gov The bifunctional nature of this compound makes it an ideal candidate for integration into flow chemistry platforms, enabling the rapid and efficient synthesis of compound libraries.

The key advantages of flow chemistry include superior heat and mass transfer, which allows for precise temperature control and efficient mixing, even for multiphase reactions (e.g., gas-liquid). nih.govnih.gov This enables reactions to be run under conditions that are unsafe or difficult to control in batch, such as using highly reactive organometallic reagents or superheating solvents to accelerate reaction rates. acs.org

For a molecule like this compound, a multi-step, "telescoped" synthesis can be designed where the output from one reactor flows directly into the next. For example, the alcohol group could be oxidized in the first flow reactor, and the resulting aldehyde could then be subjected to a Grignard reaction in a second reactor, all without intermediate isolation. The chloromethyl handle could then be transformed in a subsequent step. This automated, continuous approach dramatically shortens synthesis times and reduces manual handling and waste. nih.gov Such platforms are perfectly suited for high-throughput experimentation, allowing for the rapid optimization of reaction conditions and the generation of diverse libraries of derivatives for screening in drug discovery or materials science. acs.org

Advantage of Flow ChemistryRelevance to this compound Chemistry
Enhanced Safety Allows for the safe handling of potentially hazardous intermediates and reagents that may be formed during the transformation of the reactive chloromethyl group. nih.gov
Precise Temperature Control Enables the use of superheated conditions to accelerate slow reactions or precise cooling for highly exothermic processes, improving yield and selectivity. acs.org
Superior Mass Transfer Improves mixing efficiency, leading to faster reaction times and higher conversions compared to batch processes, especially for multiphase reactions. nih.gov
Scalability Production can be scaled up by running the flow process for a longer duration ("scaling out") rather than using larger, potentially unsafe reactors, ensuring a reliable and reproducible process. thieme-connect.de
Automation & Multi-step Synthesis Enables the creation of automated, "telescoped" reaction sequences to modify both functional groups sequentially, facilitating rapid library synthesis and process development. nih.govacs.org

Potential for this compound in Enabling Technologies and Novel Materials

The unique structure of this compound makes it a valuable building block for creating functional materials and complex molecules, positioning it as an enabling technology in several advanced fields.

One of the most promising applications is in the synthesis of Covalent Organic Frameworks (COFs) . bldpharm.com COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities. nih.gov The bifunctional nature of this compound makes it an ideal monomer or linker for constructing 3D COFs. The two reactive handles can be used to form connections in different directions, building up a porous, extended network. Such materials are being heavily researched for applications in gas storage, chemical separations, and catalysis. nrel.gov For example, a COF synthesized using linkers with specific functional groups can be designed to selectively capture CO2 or act as a host for catalytic metal nanoparticles.

In materials science , the compound serves as a precursor to functional monomers. bldpharm.com The chloromethyl and methanol groups can be independently derivatized to introduce a wide range of other functionalities, such as chromophores for optical materials or redox-active units for electronic materials. This modularity allows for the fine-tuning of the properties of the resulting polymers or materials.

In medicinal chemistry , the (3-(substituted-methyl)phenyl)methanol scaffold is a valuable starting point for drug discovery. The ability to selectively functionalize two different points on the molecule allows for the creation of diverse molecular shapes and property distributions, which is crucial for optimizing interactions with biological targets. For example, a related scaffold, [3-(morpholinomethyl)phenyl]methanol, is used in the development of inhibitors for bacterial enzymes like LpxC, demonstrating the utility of this structural motif in generating bioactive compounds.

Application AreaRole of this compoundPotential Impact
Covalent Organic Frameworks (COFs) Acts as a bifunctional linker to build 3D porous crystalline structures. bldpharm.comresearchgate.netDevelopment of next-generation materials for targeted gas storage (e.g., H2, CO2), molecular sieving, and heterogeneous catalysis. nih.govnrel.gov
Functional Polymers Serves as a versatile monomer that can be derivatized to incorporate specific optical, electronic, or magnetic properties. bldpharm.comCreation of custom polymers for use in organic electronics (OLEDs, OFETs), sensors, and advanced coatings.
Medicinal Chemistry Provides a core scaffold for the synthesis of compound libraries for drug discovery. Enables the rapid exploration of chemical space to identify and optimize new therapeutic agents with improved potency and selectivity.
Enabling Technology Its dual reactivity allows it to "enable" complex syntheses by providing two orthogonal chemical handles for building larger molecules.Streamlines the synthesis of complex targets in agrochemicals, pharmaceuticals, and materials science.

Q & A

Q. How does solvent choice impact the stability of this compound in long-term storage?

  • Methodological Answer :
  • Polar aprotic solvents (DMF, DMSO) : Stabilize the compound but may introduce moisture over time.
  • Halogenated solvents (DCM) : Preferred for short-term storage. recommends methanol for LC-MS standards but notes degradation risks after 6 months .

Tables for Key Data Comparison

Property Value Reference
Molecular Weight156.61 g/mol
Melting Point34–35°C (related derivative)
Key NMR Shifts (¹H)δ 4.6 (–CH₂Cl), δ 1.8 (–OH)
Optimal Storage SolventAnhydrous DCM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.